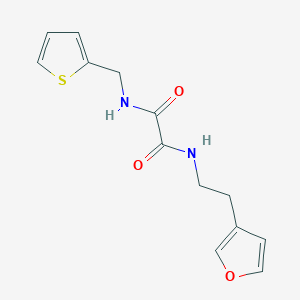

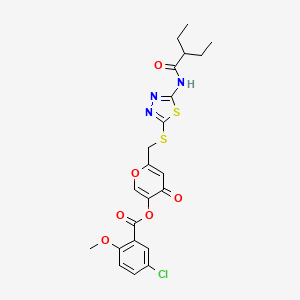

N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan and thiophene are very important classes of heterocyclic compounds. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Specific structural information for “N1-(2-(furan-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” was not found.科学的研究の応用

Copper-Catalyzed Coupling Reaction

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide serves as an effective catalyst system for Goldberg amidation, facilitating reactions with (hetero)aryl chlorides. This method enables the efficient arylation of lactams and oxazolidinones, producing intramolecular cross-coupling products in good to excellent yields (De, Yin, & Ma, 2017).

Photoinduced Direct Oxidative Annulation

A study demonstrates the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, accessing highly functionalized polyheterocyclic compounds without the need for transition metals or oxidants. This highlights the compound's role in creating complex heterocyclic structures (Zhang et al., 2017).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan and thiophene linkers were synthesized for use in dye-sensitized solar cells (DSSCs). The compound with a furan linker showed a significant improvement in solar energy-to-electricity conversion efficiency, indicating its potential in renewable energy technologies (Kim et al., 2011).

Catalytic Activity in N-Arylation

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) is highlighted for its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating the compound's utility in facilitating a broad range of coupling reactions (Bhunia, Kumar, & Ma, 2017).

Corrosion Inhibition

A study on the synthesis and corrosion inhibition properties of a Schiff base derived from thiophen indicates its efficiency as a corrosion inhibitor for mild steel in acidic environments. This underscores the compound's significance in protecting materials against corrosion (Daoud et al., 2014).

将来の方向性

特性

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-N'-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-12(14-5-3-10-4-6-18-9-10)13(17)15-8-11-2-1-7-19-11/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIDWZMJSLAUHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B2848299.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2848300.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2848304.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2848310.png)

![N-(2,6-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2848313.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazine-2-carboxamide](/img/structure/B2848318.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)